molecular formula C13H18N6 B6631781 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine

6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine

Cat. No. B6631781
M. Wt: 258.32 g/mol
InChI Key: ZOVCDPCQWULVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine, also known as CXE, is a small molecule that has been extensively studied for its potential therapeutic applications. CXE belongs to the class of purine derivatives that have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine is not fully understood. However, it has been proposed that 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine exerts its biological activities by modulating various signaling pathways. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has also been shown to activate the adenosine A3 receptor, which is involved in anti-inflammatory and neuroprotective activities.
Biochemical and Physiological Effects:
6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). In addition, 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine is also stable and can be easily synthesized in large quantities. However, 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine also has a short half-life in vivo, which requires frequent dosing in animal studies.

Future Directions

For 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine research include:
1. Evaluation of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine in combination with other anticancer agents for enhanced efficacy.
2. Investigation of the role of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine in modulating immune responses in cancer and inflammatory diseases.
3. Development of novel formulations of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine to improve its bioavailability and pharmacokinetic properties.
4. Exploration of the potential of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
5. Investigation of the safety and toxicity profile of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine in animal models.
Conclusion:
In conclusion, 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine is a small molecule that has shown promising results in preclinical studies for its potential therapeutic applications. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been found to possess antitumor, anti-inflammatory, and neuroprotective activities. The mechanism of action of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine is not fully understood, but it is believed to modulate various signaling pathways. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has several advantages for lab experiments, but also has some limitations. Future research on 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine should focus on evaluating its clinical potential, exploring its safety profile, and developing novel formulations to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine involves the reaction of 2-amino-6-chloropurine with cyclohexene-1-carbaldehyde in the presence of sodium borohydride. The resulting product is then treated with ethyl iodide to yield 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine. This method has been optimized to achieve a high yield of 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine with good purity.

Scientific Research Applications

6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and neuroprotective activities. 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, 6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine has been shown to protect neurons from oxidative stress and reduce brain damage in animal models of stroke.

properties

IUPAC Name

6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c14-13-18-11(10-12(19-13)17-8-16-10)15-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H4,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVCDPCQWULVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.